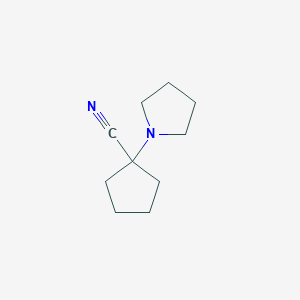
2-N-(4-phenylmethoxyphenyl)pyridine-2,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-N-(4-phenylmethoxyphenyl)pyridine-2,3-diamine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a pyridine ring substituted with two amino groups at positions 2 and 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-(4-phenylmethoxyphenyl)pyridine-2,3-diamine typically involves multiple steps. One common method starts with the Claisen-Schmidt condensation of 4-(benzyloxy)benzaldehyde with a suitable ketone to form a chalcone intermediate. This intermediate undergoes cyclization and functional modifications to yield the desired pyridine derivative . The reaction conditions often involve the use of bases such as sodium hydroxide in methanol, followed by cyclization under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and automated systems can improve the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-N-(4-phenylmethoxyphenyl)pyridine-2,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or peracids to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: The amino groups in the pyridine ring can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-N-(4-phenylmethoxyphenyl)pyridine-2,3-diamine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of anticancer agents due to its ability to interact with key cellular targets.
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Biological Studies: It is employed in studies investigating the mechanisms of action of various biological pathways.
Wirkmechanismus
The mechanism of action of 2-N-(4-phenylmethoxyphenyl)pyridine-2,3-diamine involves its interaction with molecular targets such as enzymes and receptors. For instance, it can bind to the active sites of enzymes, inhibiting their activity and affecting cellular processes. The specific pathways involved depend on the biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N2-[4-(benzyloxy)phenyl]-4-methylpyridine-2,3-diamine: Similar structure with a methyl group substitution.
4-(benzyloxy)phenyl)-6-(2,5-dichlorothiophen-3-yl)-2-oxo: Another pyridine derivative with different substituents.
Uniqueness
2-N-(4-phenylmethoxyphenyl)pyridine-2,3-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyloxy group and amino substitutions make it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C18H17N3O |
|---|---|
Molekulargewicht |
291.3 g/mol |
IUPAC-Name |
2-N-(4-phenylmethoxyphenyl)pyridine-2,3-diamine |
InChI |
InChI=1S/C18H17N3O/c19-17-7-4-12-20-18(17)21-15-8-10-16(11-9-15)22-13-14-5-2-1-3-6-14/h1-12H,13,19H2,(H,20,21) |
InChI-Schlüssel |
RIYSTXAWVWBEDI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC3=C(C=CC=N3)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-(4-Chlorophenoxy)-3-azaspiro[5.5]undecane](/img/structure/B8647663.png)


![3-[4-(3-Fluoro-benzyloxy)-phenyl]-acryloyl chloride](/img/structure/B8647687.png)

![1-[5-(3-amino-5-nitrophenyl)-1,3-thiazol-2-yl]cyclobutan-1-ol](/img/structure/B8647691.png)
![{4-[1-(hydroxyimino)ethyl]phenyl}urea](/img/structure/B8647704.png)


![[2-Methyl-3-(thiophen-2-yl)phenyl]methanol](/img/structure/B8647738.png)

![9H-Indeno[1,2-b]pyrazine-2,3-dicarbonitrile, 6-chloro-9-oxo-](/img/structure/B8647747.png)
